4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol

Catalog No.
S12316301
CAS No.
5438-86-8
M.F
C16H21NO
M. Wt
243.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol

CAS Number

5438-86-8

Product Name

4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol

IUPAC Name

4-(dimethylamino)-1-naphthalen-1-ylbutan-1-ol

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

InChI

InChI=1S/C16H21NO/c1-17(2)12-6-11-16(18)15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10,16,18H,6,11-12H2,1-2H3

InChI Key

RPFVNLVUFWTWNR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC(C1=CC=CC2=CC=CC=C21)O

4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol, also known by its CAS number 5438-86-8, is a chemical compound characterized by its unique structure that includes a naphthalene moiety and a dimethylamino group. This compound is a member of the class of secondary alcohols and is notable for its potential applications in pharmaceuticals and organic synthesis. The molecular formula for this compound is C14H19N, indicating it consists of 14 carbon atoms, 19 hydrogen atoms, and one nitrogen atom.

The compound features a butanol backbone with a dimethylamino group at the fourth position and a naphthyl group at the first position. This structural arrangement contributes to its distinctive chemical properties, making it an interesting subject for research in medicinal chemistry and organic synthesis.

Due to its functional groups:

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. For example, oxidation of the alcohol group can yield ketones or aldehydes depending on the reaction conditions.
  • Reduction: Reduction reactions can convert this compound into more saturated derivatives, enhancing its utility in synthetic pathways.
  • Substitution Reactions: The presence of the dimethylamino group allows for nucleophilic substitution reactions, which can be exploited in further synthetic applications.

Several synthesis methods have been reported for 4-(dimethylamino)-1-(naphthalen-1-yl)butan-1-ol:

  • Alkylation Reactions: The compound can be synthesized through alkylation of naphthalene derivatives with dimethylamino butanol under basic conditions.
  • Reductive Amination: This method involves the reaction of naphthalene derivatives with dimethylamine followed by reduction to yield the desired alcohol.
  • Grignard Reactions: Utilizing Grignard reagents can facilitate the formation of this compound by reacting naphthalene derivatives with appropriate alkyl halides.

These methods highlight the versatility in synthesizing 4-(dimethylamino)-1-(naphthalen-1-yl)butan-1-ol from readily available starting materials.

4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol has potential applications in several fields:

  • Pharmaceuticals: Due to its structural similarity to biologically active compounds, it may serve as a lead compound in drug development.
  • Organic Synthesis: Its reactivity allows it to be used as an intermediate in synthesizing more complex organic molecules.

Research into specific applications is ongoing, particularly in medicinal chemistry.

Several compounds share structural similarities with 4-(dimethylamino)-1-(naphthalen-1-yl)butan-1-ol. Here are some notable examples:

Compound NameStructureUnique Features
4-(Dimethylamino)butan-1-olC7H17NLacks naphthalene moiety; simpler structure
3-(Dimethylamino)-2-butanolC7H17NDifferent position of dimethylamino group
N,N-Dimethyl-naphthalenamineC13H13NNo alcohol functional group; purely amine
4-Methoxy-N,N-dimethylanilineC10H15NContains methoxy group instead of naphthalene

These compounds illustrate the diversity within this chemical class while highlighting the unique structural features that distinguish 4-(dimethylamino)-1-(naphthalen-1-yl)butan-1-ol from others. Its combination of a naphthalene ring and a butanol structure makes it particularly interesting for further research and potential applications.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

243.162314293 g/mol

Monoisotopic Mass

243.162314293 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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